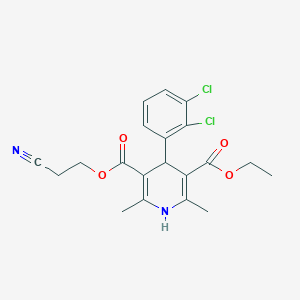
Manp-glcp-manp-manp-glcp-fucp-glcp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manp-glcp-manp-manp-glcp-fucp-glcp is a complex carbohydrate that has gained significant attention in the scientific community due to its potential applications in various fields. This carbohydrate is a type of oligosaccharide that is composed of multiple monosaccharides, including mannose (Manp), glucose (Glcp), and fucose (Fucp). In
Mécanisme D'action
The mechanism of action of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp is complex and involves multiple pathways. In immunology, this carbohydrate has been shown to activate immune cells, including macrophages and dendritic cells, through the Toll-like receptor 4 (TLR4) pathway. In microbiology, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to inhibit bacterial and fungal growth through multiple mechanisms, including the disruption of cell wall synthesis and the inhibition of protein synthesis.
Biochemical and Physiological Effects:
Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has various biochemical and physiological effects, including immunomodulatory effects, antimicrobial effects, and anti-inflammatory effects. This carbohydrate has been shown to stimulate cytokine production, activate immune cells, and inhibit bacterial and fungal growth. Additionally, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp in lab experiments include its immunomodulatory and antimicrobial properties, as well as its ability to interact with various proteins. However, the limitations of using this carbohydrate in lab experiments include its complex synthesis method and the difficulty in obtaining pure samples.
Orientations Futures
There are various future directions for the research on Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp, including the exploration of its potential applications in drug development, vaccine development, and cancer therapy. Additionally, future research could focus on the development of more efficient synthesis methods and the exploration of the structure-activity relationships of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp.
In conclusion, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp is a complex carbohydrate that has various scientific research applications, including immunology, microbiology, and biochemistry. This carbohydrate has immunomodulatory and antimicrobial properties, as well as anti-inflammatory effects. Future research on Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp could lead to the development of new drugs, vaccines, and cancer therapies.
Méthodes De Synthèse
The synthesis of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp involves multiple steps, including glycosylation, deprotection, and purification. The glycosylation step involves the coupling of monosaccharides in a specific order to form the desired oligosaccharide. The deprotection step involves the removal of protective groups from the oligosaccharide, and the purification step involves the separation of the desired product from other byproducts.
Applications De Recherche Scientifique
Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has various scientific research applications, including immunology, microbiology, and biochemistry. This carbohydrate has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells. In microbiology, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to inhibit the growth of certain bacteria and fungi. In biochemistry, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to interact with various proteins, including lectins and antibodies.
Propriétés
Numéro CAS |
110402-13-6 |
|---|---|
Nom du produit |
Manp-glcp-manp-manp-glcp-fucp-glcp |
Formule moléculaire |
C48H81N3O35 |
Poids moléculaire |
1260.2 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H81N3O35/c1-12-25(61)32(68)35(71)45(77-12)75-10-17(60)39(26(62)16(5-52)49-13(2)57)83-44-24(51-15(4)59)31(67)40(21(9-56)81-44)84-48-38(74)42(86-47-37(73)34(70)29(65)20(8-55)80-47)41(85-43-23(50-14(3)58)30(66)27(63)18(6-53)78-43)22(82-48)11-76-46-36(72)33(69)28(64)19(7-54)79-46/h5,12,16-48,53-56,60-74H,6-11H2,1-4H3,(H,49,57)(H,50,58)(H,51,59)/t12-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47+,48-/m0/s1 |
Clé InChI |
WELBOEKRIKBUAU-PKZYLINOSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Synonymes |
alpha-Manp(1-3)-(beta-GlcpNAc(1-4))-(alpha-Manp(1-6))-beta-Manp(1-4)-beta-GlcpNAc(1-4)-(alpha-Fucp(1-6))-GlcpNAc Manp-Glcp-Manp-Manp-Glcp-Fucp-Glcp MGMM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



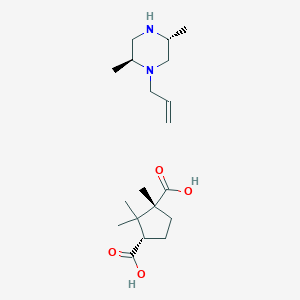

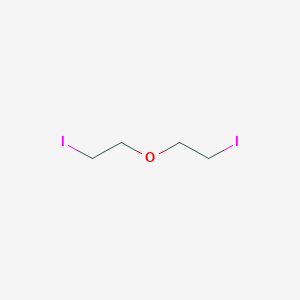
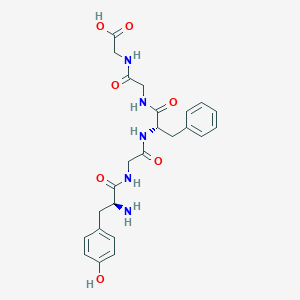


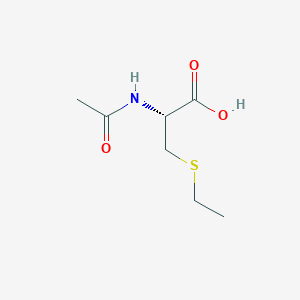


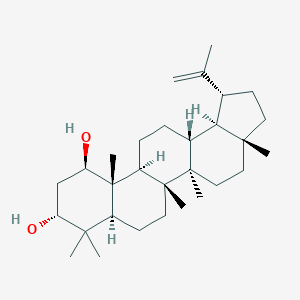
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)

